1-Benzyl-4-(5-bromopyrimidin-2-yl)piperazin-2-one
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Overview
Description
1-Benzyl-4-(5-bromopyrimidin-2-yl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring, and a bromopyrimidine moiety attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(5-bromopyrimidin-2-yl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced by reacting the piperazine ring with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Bromopyrimidine Moiety: The bromopyrimidine moiety can be attached to the piperazine ring through a nucleophilic substitution reaction using 5-bromopyrimidine and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(5-bromopyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-Benzyl-4-(5-bromopyrimidin-2-yl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(5-bromopyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-(5-chloropyrimidin-2-yl)piperazin-2-one
- 1-Benzyl-4-(5-fluoropyrimidin-2-yl)piperazin-2-one
- 1-Benzyl-4-(5-iodopyrimidin-2-yl)piperazin-2-one
Uniqueness
1-Benzyl-4-(5-bromopyrimidin-2-yl)piperazin-2-one is unique due to the presence of the bromine atom in the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties and applications.
Properties
IUPAC Name |
1-benzyl-4-(5-bromopyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-13-8-17-15(18-9-13)20-7-6-19(14(21)11-20)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYSJUGMUWQNMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC=C(C=N2)Br)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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